Product packaging for Acacic Acid(Cat. No.:CAS No. 1962-14-7)

Acacic Acid

Cat. No.: B157039
CAS No.: 1962-14-7
M. Wt: 488.7 g/mol
InChI Key: CFKXWTNHIJAFNL-OOURDANISA-N
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Description

Historical Context of Oleanane-Type Triterpenoid (B12794562) Research in Natural Products

Pentacyclic triterpenoids represent a vast and structurally diverse class of natural products that have captivated the interest of chemists and biologists for more than half a century. bibliotekanauki.pl These compounds, including the oleanane (B1240867) family, are widespread throughout the Plant Kingdom. bibliotekanauki.pl Oleanane-type triterpenoids, in particular, have been isolated from a wide array of plant families, such as Lamiaceae, Fabaceae, Ranunculaceae, Leguminosae, and Araliaceae. rsc.org The fundamental pathway for the biological generation of all triterpenoids is the isopentenyl pyrophosphate pathway. nih.gov

Research into these molecules has a long history, with a significant focus on their isolation, structure elucidation, and pharmacological activities. sinica.edu.tw Oleanolic acid, a well-known oleanane-type pentacyclic triterpenoid, has been isolated from over 1,600 plant species. nih.gov It exists in nature as a free acid or, more commonly, as an aglycone precursor for triterpenoid saponins (B1172615). nih.gov The persistent exploration of oleanane and other triterpenoid types stems from their promising pharmacological activities, which include anti-inflammatory, antitumor, and antiviral properties. sinica.edu.twnih.gov The development of synthetic oleanane triterpenoids (SOs) was initially driven by the understanding of the role of inflammation and oxidative stress in many chronic diseases. nih.gov

Overview of Acacic Acid as a Core Triterpenoid Aglycone

This compound is a specific oleanane-type pentacyclic triterpenoid that serves as a core aglycone (the non-sugar component) for a class of saponins. researchgate.net Its chemical structure is defined as 3β, 16α, 21β-trihydroxy-olean-12-en-28-oic acid. researchgate.net As an aglycone, this compound forms the foundational structure for more complex molecules known as saponins, where various sugar chains are attached to its core. researchgate.netresearchgate.net

In this compound-based saponins, oligosaccharide (sugar) moieties are typically attached at the C-3 and C-28 positions of the this compound skeleton. researchgate.netresearchgate.net Furthermore, an acyl group is commonly found at the C-21 position. researchgate.netresearchgate.net The specific nature and attachment points of these sugar and acyl groups lead to a wide diversity of resulting saponin (B1150181) structures, all built upon the central this compound core.

Significance of this compound-Type Saponins (AATS) in Phytochemical Studies

This compound-Type Saponins (AATS) are a class of highly complex glycosides that are actively explored in phytochemical research. researchgate.net These compounds are particularly characteristic of the Leguminosae family, and the sequence 28-O-{Glc-(1→3)-[Araf-(1→4)]-Rha-(1→2)-Glc-Acacic acid} may even serve as a chemotaxonomic marker for the Mimosoideae subfamily, being frequently found in genera like Acacia, Albizia, Archidendron, and Pithecellobium. researchgate.net

The significance of AATS in phytochemical studies is largely due to their potent and diverse biological activities. researchgate.net Research has highlighted properties such as cytotoxic, antitumor, immunomodulatory, and apoptosis-inducing activities. researchgate.net For instance, a mixture of triterpenoid saponins from Acacia victoriae, called avicins, which contain an this compound core, have been shown to induce apoptosis in human T cells by affecting mitochondrial function. nih.gov The biological activity of these saponins appears to be heavily dependent on the specific sugar and acyl groups attached to the this compound aglycone at positions C-21 and C-28. researchgate.net Due to their interesting cytotoxic and apoptosis-inducing capabilities, certain AATS are considered useful candidates in the search for new potential antitumor agents from the Fabaceae family. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O5 B157039 Acacic Acid CAS No. 1962-14-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1962-14-7

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-28(20,6)29(17,7)15-23(33)30(18,24(34)35)16-22(25)32/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,22-,23+,27-,28+,29+,30+/m0/s1

InChI Key

CFKXWTNHIJAFNL-OOURDANISA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O)C)C)(C)C)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Acacic Acid

Acacia Species

The genus Acacia is a significant source of acacic acid, where it is typically found as part of complex saponin (B1150181) structures. These compounds have been the subject of numerous phytochemical investigations.

One of the most well-documented sources of this compound is Acacia concinna. nih.gov The pods of this plant, in particular, have been found to contain a high concentration of saponins (B1172615) where this compound serves as the aglycone (the non-sugar component). nih.gov Decomposition analysis of these saponins has revealed their composition to be this compound, various monoterpenes, and a range of sugar molecules including glucose, xylose, rhamnose, quinovose, and arabinose. nih.gov Research on the alkaline hydrolysate of the saponin fraction from Acacia concinna pods led to the isolation of several prosapogenols (partially hydrolyzed saponins) and their aglycone, this compound lactone. jst.go.jp

The following table summarizes the findings of this compound in selected Acacia species:

Species Plant Part Isolated Compound(s) Reference(s)
Acacia concinna Pods This compound, this compound lactone, Concinnosides A-F jst.go.jp, nih.gov

Albizia Species

The genus Albizia is another prominent member of the Mimosoideae subfamily known for producing this compound-based saponins. These compounds have been isolated from various parts of different Albizia species and are often investigated for their biological activities.

For instance, three new this compound derivatives, named coriariosides C, D, and E, were isolated from the roots of Albizia coriaria. nih.gov Similarly, phytochemical analysis of the stem bark of Albizia zygia has led to the identification of new oleanane-type saponins, named zygiaosides C and D, which are based on an this compound core. figshare.com The pro-apoptotic function of this compound-type saponins has also been reported in Albizia adianthifolia (adianthifoliosides A and D) and Albizia zygia (zygiaosides A and B). researchgate.net

The table below details the occurrence of this compound derivatives in specific Albizia species:

Species Plant Part Isolated Compound(s) Reference(s)
Albizia coriaria Roots Coriariosides C, D, and E nih.gov
Albizia zygia Stem Bark Zygiaosides C and D figshare.com
Albizia adianthifolia Not specified Adianthifoliosides A and D researchgate.net

Archidendron and Pithecellobium Genera

Research indicates that this compound-type saponins are also present in the genera Archidendron and Pithecellobium, further supporting the idea of a chemotaxonomic link within the Mimosoideae subfamily. researchgate.net

In the seeds of Pithecellobium dulce, four new oleanane-type triterpene glycosides, named pithedulosides H-K, have been isolated. nih.gov Three of these compounds are comprised of this compound as the aglycon, with various sugar and monoterpene carboxylic acid moieties attached. nih.gov

Gymnema sylvestre (as a biosynthetic precursor)

Interestingly, this compound also plays a crucial role in the biosynthesis of other complex natural products in plants outside of the Leguminosae family. In Gymnema sylvestre, a member of the Asclepiadaceae family, this compound serves as a direct biosynthetic precursor to gymnemic acid. consensus.appjneonatalsurg.comresearchgate.net

The biosynthesis of gymnemic acid is a multi-step enzymatic process. jneonatalsurg.combohrium.com Recent studies have identified a key missing link in this pathway: the enzyme responsible for the conversion of cochalicic acid to this compound is this compound synthase, and the subsequent conversion of this compound to gymnemic acid is catalyzed by gymnemic acid synthase. jneonatalsurg.comresearchgate.net This discovery highlights the intricate biochemical machinery within Gymnema sylvestre that utilizes this compound as an intermediate in the production of its characteristic bioactive compounds. consensus.appresearchgate.net

Geographic Localization and Habitat Analysis of this compound-Containing Plants

This compound is primarily isolated from Acacia concinna (Lour.) Merr., a climbing shrub belonging to the Fabaceae family. nuaxon.com The geographical distribution of Acacia concinna is widespread across tropical and temperate regions of Asia. nuaxon.comscribd.com

Geographic Distribution:

Native to Asia, Acacia concinna is found in several countries, including:

Indian Subcontinent: It is prevalent in the central and southern parts of India and Nepal. scribd.comauromere.com Specifically in India, it grows in the sub-Himalayan regions and is also found in the Andaman Islands and Assam. nuaxon.comcabidigitallibrary.org

Southeast Asia: The plant's distribution extends to Indochina, Indonesia (including West Papua, Kai Islands, Sulawesi, Nusa Tenggara, Maluku, Jawa, and Sumatera), Malaysia, the Philippines, Thailand, Cambodia, Laos, and Myanmar. nuaxon.comscribd.com

East Asia: It is also found in southern China, particularly in the provinces of Guangdong and Yunnan. nuaxon.comcabidigitallibrary.org

Habitat:

Acacia concinna thrives in a variety of environments, demonstrating its adaptability. Its typical habitats include:

Moist deciduous and evergreen forests. cabidigitallibrary.org

Tropical rainforests. researchgate.net

Disturbed forests, open grasslands, and fields. pfaf.org

Areas alongside creeks. pfaf.org

It has also been recorded growing on limestone. pfaf.org

The plant grows at elevations ranging from 50 to 1050 meters. pfaf.org While it can grow in nutritionally poor soil, it prefers well-drained conditions and is not tolerant of shade. pfaf.org

Ethnobotanical Context of this compound-Producing Plants in Research

Ethnobotanical studies have documented a range of traditional uses for Acacia concinna:

Hair and Skin Care: It is widely used as a natural shampoo to cleanse hair, control dandruff, and promote hair growth. netmeds.comeasyayurveda.com It is also used to address various skin ailments. ijprems.com

Detergent: The pods serve as a detergent for washing silk and woolen fabrics. science20.com

Medicinal Applications: Traditional medicine systems, including Ayurveda, utilize Acacia concinna for various purposes. sdach.ac.inijprems.com Decoctions of the pods have been used to treat jaundice and constipation. easyayurveda.com The leaves and pods are also applied to cuts and wounds. easyayurveda.com In some traditions, it is used for fever and oral diseases. easyayurveda.comgbif.org An infusion of the leaves has been used in anti-dandruff preparations. sdach.ac.in

Other Uses: In some regions, the plant has been used for poisoning fish. pioneerherbal.com The bark has also been used for tanning fishing lines. science20.com

The long-standing and varied ethnobotanical uses of Acacia concinna have prompted scientific research into its phytochemical composition, confirming the presence of this compound and other bioactive compounds that underpin its traditional applications. dagonuniversity.edu.mm

Table of this compound-Containing Plant and its Distribution

Plant SpeciesFamilyNative Regions
Acacia concinna (Lour.) Merr.FabaceaeAsia (India, Nepal, China, Southeast Asia) nuaxon.comscribd.com

Table of Traditional Uses of Acacia concinna

Plant PartTraditional Use
PodsHair cleanser, detergent for fabrics, treatment for jaundice and constipation, insecticide for head lice. easyayurveda.comscience20.com
LeavesTreatment for cuts and wounds, anti-dandruff preparations, purgative, liver stimulant. sdach.ac.ineasyayurveda.com
BarkHair cleanser, tanning fishing lines. sdach.ac.inscience20.com

Isolation and Purification Methodologies for Acacic Acid and Its Glycosides

Extraction Techniques from Plant Biomass

The initial step in obtaining acacic acid involves the extraction of its parent glycosides from plant material. Various parts of the Acacia plant, including the bark, leaves, roots, and pods, serve as rich sources. nih.govmyspecies.info The choice of extraction technique and solvent is critical for maximizing the yield and preserving the chemical integrity of the target saponins (B1172615).

Conventional solvent extraction is the most common method, utilizing solvents of varying polarities to solubilize the glycosides from the dried and powdered plant biomass. nih.govnih.gov Maceration, where the plant material is soaked in a solvent for an extended period, is a simple and widely used technique. nih.gov More advanced methods like ultrasonic-assisted extraction may also be employed to enhance efficiency. nih.gov

Commonly used solvents include:

Methanol (B129727) and Ethanol (B145695): Aqueous solutions of methanol (e.g., 80%) or ethanol are frequently used for the initial crude extraction due to their ability to effectively extract polar glycosides. nih.govncsu.edu

Hexane (B92381): This nonpolar solvent is often used for a preliminary defatting step to remove lipids and other nonpolar compounds, which can interfere with subsequent purification steps. nih.gov

Ethyl Acetate (B1210297): Following initial extraction, liquid-liquid partitioning with ethyl acetate is a common fractionation step. ncsu.edunih.gov This solvent helps to separate compounds of intermediate polarity. nih.gov

Acid hydrolysis is a crucial subsequent step to liberate the this compound aglycone from its sugar moieties. researchgate.netmdpi.com This is typically achieved by refluxing the extracted glycosides in an acidic solution (e.g., 2N hydrochloric acid). ncsu.edu However, care must be taken as harsh acidic conditions can lead to the degradation of the target compound and the loss of labile groups, such as O-acyl substituents. researchgate.net

Table 1: Examples of Extraction Methods for Compounds from Acacia Species
Acacia SpeciesPlant PartExtraction Method/SolventKey Findings/Target CompoundsReference
Acacia niloticaWoodCrude ethanol extract, followed by fractionation with chloroform (B151607), ethyl acetate, and methanol.Isolation of flavonoids, including a novel acylated flavonoidic glycoside. ncsu.edu
Acacia schaffneriRootExtraction with n-hexane at room temperature.Isolation of phyllocladane diterpenes. nih.gov
Acacia hydaspicaWhole PlantInitial extraction with methanol, followed by fractionation with n-hexane, chloroform, ethyl acetate (AHE), and n-butanol (AHB).Ethyl acetate and butanol fractions showed the most significant antimicrobial activity. nih.gov
Acacia mearnsiiLeavesExtraction with 80% aqueous methanol using an ultrasonic cleaner.Extraction of flavonoids, including myricitrin. nih.gov
Acacia lasiopetala-Crystallization from ethyl acetate and absolute alcohol.Isolation of a cyanogenetic glucoside named "acacipetalin". up.ac.za

Advanced Chromatographic Separation Strategies

Following initial extraction and fractionation, the resulting crude extracts contain a complex mixture of compounds. Advanced chromatographic techniques are indispensable for the separation and purification of individual this compound glycosides or the this compound aglycone itself. column-chromatography.com These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. column-chromatography.comillinois.edu

Column chromatography is a fundamental and widely used technique for the large-scale, preparative separation of compounds from plant extracts. column-chromatography.comresearchgate.net It involves packing a solid adsorbent (the stationary phase), such as silica (B1680970) gel, into a column and passing the mixture to be separated through the column using a liquid (the mobile phase). mdpi.com Compounds are separated based on their affinity for the stationary phase; less polar compounds typically elute faster with nonpolar solvents, while more polar compounds are retained longer and require more polar solvents for elution. column-chromatography.com

Common stationary phases used for separating Acacia constituents include:

Silica Gel: This is the most common stationary phase for separating compounds of varying polarities. nih.govresearchgate.netmdpi.com Gradient elution, starting with a nonpolar solvent like hexane or chloroform and gradually increasing the polarity by adding ethyl acetate or methanol, is often employed. nih.govresearchgate.net

Macroporous Adsorbent Resin (e.g., AB-8): These resins are effective for the initial cleanup and fractionation of crude extracts, particularly for separating flavonoids and saponins. nih.govrsc.org Elution is typically performed with a stepwise gradient of ethanol in water. rsc.org

Sephadex (e.g., LH-20): This dextran-based resin is used for size-exclusion chromatography and is particularly useful for separating flavonoids and other polyphenols. researchgate.netrsc.org

The fractions collected from the column are monitored by techniques like Thin-Layer Chromatography (TLC) to identify those containing the target compounds for further purification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical quantification and preparative isolation of pure compounds from complex mixtures. researchgate.netmdpi.com It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, resulting in superior separation efficiency and speed. mdpi.com

For the isolation of this compound and its derivatives, reverse-phase HPLC is most commonly used. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

Key parameters in HPLC isolation include:

Column: A reverse-phase C18 column is the standard choice for separating moderately polar to nonpolar compounds like triterpenoids and their glycosides. rsc.orgresearchgate.net

Mobile Phase: A gradient elution system is typically used, often consisting of acetonitrile (B52724) and water or methanol and water. researchgate.netsielc.com A small amount of acid, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic functional groups. mdpi.comsielc.comsielc.com

Detection: A UV detector is commonly used, as the chromophores within the molecules absorb light at specific wavelengths (e.g., 200-210 nm for compounds like acetic acid). researchgate.netsielc.com

Preparative HPLC is the final step in obtaining highly pure this compound or its glycosides for structural elucidation and biological testing. researchgate.netrsc.org

Table 2: Representative HPLC Conditions for the Analysis of Related Acids
AnalytesColumn TypeMobile PhaseDetectionReference
Acetic acid, (2-formylphenoxy)-Newcrom R1 (Reverse Phase)Acetonitrile (MeCN), water, and phosphoric acid.- sielc.com
Acetic acid and its substitution derivativesNewcrom BH (Mixed-Mode)Acetonitrile (ACN) and water with sulfuric acid (H2SO4) buffer.UV at 200nm sielc.com
Acetic Acid and Formic AcidNewcrom BH (Mixed-Mode)Water with a gradient of phosphoric acid (H3PO4).UV at 205 nm sielc.com
Free acetic acid in drug substancesReversed phase C18Gradient of 0.01 M sodium dihydrogen phosphate (B84403) monohydrate (with ortho phosphoric acid) and acetonitrile.UV-Vis at 210 nm researchgate.net
Flavonoids from Acacia mearnsiiAgilent Poroshell 120 EC-C18Gradient of 0.1% formic acid in water (A) and acetonitrile (B).UV at 255 nm rsc.org

Bioassay-guided fractionation is a strategic approach used to isolate biologically active compounds from natural sources. nih.govnih.gov Instead of randomly selecting fractions for purification, this method involves systematically screening the crude extract and all subsequent fractions for a specific biological activity (e.g., antimicrobial, cytotoxic). nih.govresearchgate.net The fractions that show the highest activity are then prioritized for further separation and purification, leading to the efficient isolation of the active principle. nih.gov

This process involves a repeating cycle:

Extraction and Fractionation: The plant material is extracted and separated into fractions using techniques like column chromatography. nih.gov

Bioassay: Each fraction is tested for the desired biological activity. nih.govresearchgate.net

Isolation: The most potent fraction is subjected to further chromatographic purification (e.g., HPLC) to isolate the pure, active compound(s). nih.gov

For example, a study on Acacia hydaspica used this approach to isolate antimicrobial compounds. nih.gov The crude methanolic extract was fractionated, and the ethyl acetate and butanol fractions were found to be the most active against various microbial strains. nih.gov These active fractions were then subjected to further chromatographic separation, leading to the isolation of the active compounds, methyl gallate and catechin-3-gallate. nih.gov This methodology ensures that the chemical isolation work is focused on compounds with proven biological relevance. nih.gov

Structural Elucidation and Spectroscopic Characterization of Acacic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of acacic acid. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum of the this compound aglycone typically displays signals for seven tertiary methyl groups, an olefinic proton corresponding to the double bond at C-12, and three oxygenated methines at positions C-3, C-16, and C-21. nih.gov For instance, in one analysis, seven tertiary methyl signals were observed at δH 0.63, 0.65, 0.77, 0.85, 0.89, 0.92, and 1.33 ppm. orgprints.org The olefinic proton at C-12 gives a signal around δH 5.27 ppm, while the protons on the hydroxyl-bearing carbons, such as H-16 and H-21, appear at δH 4.35 and 5.41 ppm, respectively. orgprints.org

The ¹³C NMR spectrum complements the proton data by showing the resonances for all 30 carbon atoms of the oleanane (B1240867) skeleton. Key signals include those for the olefinic carbons C-12 (δC ~121.8-123.1 ppm) and C-13 (δC ~143.4-143.7 ppm), and the hydroxyl-bearing carbons C-3 (δC ~90.3 ppm), C-16 (δC ~74.1 ppm), and C-21 (δC ~75.8-77.2 ppm). nih.govorgprints.orgresearchgate.net The carboxylic acid carbon (C-28) resonates significantly downfield. oup.com Glycosylation or acylation at the hydroxyl groups induces characteristic shifts; for example, glycosylation at C-3 causes a downfield shift of the C-3 signal to approximately 88.3-89.1 ppm. researchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Aglycone Moiety Data compiled from studies on this compound and its saponin (B1150181) derivatives. Solvent: DMSO-d6 or Pyridine-d5.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3~3.17~90.3
12~5.27~121.8
13-~143.7
16~4.35~72.1-74.1
21~5.41~75.8-77.2
23~1.09~27.4
24~0.86~16.1
25~0.85~15.2
26~0.65~16.3
27~1.42~26.3
28-~174.5-179.4
29~0.92~18.4
30~0.77~28.5

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the intricate structure of this compound and its derivatives. research-nexus.nettandfonline.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons within the spin systems of the triterpenoid (B12794562) rings. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, identifying all protons within a complete spin system. This is particularly useful for identifying the individual sugar units in this compound saponins (B1172615). nih.govacs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the straightforward assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. nih.govorgprints.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, showing long-range correlations (typically over 2-3 bonds) between protons and carbons. It is critical for piecing together the entire molecular structure. For example, the correlation between the methyl protons H₃-27 (δH 1.42) and the olefinic carbon C-13 (δC 143.7) confirms the location of the double bond. nih.gov Furthermore, HMBC is essential for determining the attachment points of sugar chains and acyl groups to the this compound core. A correlation between H-21 of the aglycone and the carbonyl carbon of an attached ester group, for instance, definitively locates that group at the C-21 position. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and formula of this compound derivatives and to gain structural information through fragmentation analysis.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures of saponins from plant extracts. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently used to determine the precise molecular formula of isolated this compound saponins. research-nexus.net In LC-MS/MS analysis of saponins with an this compound lactone core, a characteristic ion corresponding to the aglycone is often observed (e.g., at m/z 469) after the loss of the sugar moieties. sdiarticle4.com

MALDI-TOF-MS is particularly well-suited for the analysis of large, non-volatile molecules like the complex saponins of this compound. This technique can accurately determine the molecular weight of high-mass glycosides. acs.orgscience.govscience.gov For example, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), a related soft ionization technique, has been used to identify a quasimolecular ion peak [M+Na]⁺ at m/z 2177.9998 for a complex this compound saponin, allowing for the determination of its molecular formula as C₁₀₂H₁₆₂O₄₈. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the key functional groups present in a molecule based on the absorption of infrared radiation. In extracts containing this compound and its derivatives, FTIR spectra typically show characteristic absorption bands. nih.gov A broad peak around 3362-3385 cm⁻¹ is indicative of O-H stretching from the multiple hydroxyl groups and the carboxylic acid. researchgate.netplantsjournal.com The stretching vibration of the carboxylic acid C=O group is observed around 1660-1701 cm⁻¹. researchgate.netplantsjournal.com Additional peaks corresponding to C-H stretching (alkanes) and C-O stretching can also be identified, confirming the general chemical nature of the triterpenoid structure. researchgate.netrjptonline.org

Interactive Table 2: Characteristic FTIR Absorption Bands for this compound-Containing Extracts

Wavenumber (cm⁻¹)Functional GroupType of Vibration
~3385O-H (Alcohols, Phenols, Carboxylic Acid)Stretching (Broad)
~2852-2925C-H (Alkanes)Stretching
~1701C=O (Carboxylic Acid)Stretching
~1610C=C (Aromatic/Olefinic)Stretching
~1369-1446C-H / AromaticBending / Stretching
~1072C-OStretching

Comparative Spectroscopic Analysis with Reference Standards

The structural elucidation of this compound and its derivatives is heavily reliant on the detailed analysis of their spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A comparative approach, where the spectra of the target compound are analyzed against those of known reference standards, is a powerful methodology. For this compound, a pentacyclic triterpenoid of the oleanane type, the most relevant reference standard is oleanolic acid, which shares the same fundamental carbon skeleton. This section provides a comparative analysis of the spectroscopic data for this compound, its glycosidic derivative Coriarioside A, and the reference standard, oleanolic acid.

The primary structural difference between this compound and oleanolic acid is the hydroxylation pattern. This compound possesses three hydroxyl groups at positions C-3, C-16, and C-21, whereas oleanolic acid has only one hydroxyl group at C-3. This distinction leads to significant and predictable differences in their respective NMR spectra.

Comparative ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is one of the most informative tools for determining the carbon framework of a triterpenoid. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, which is influenced by the presence and orientation of functional groups.

The comparison between this compound and oleanolic acid reveals key differences directly attributable to the additional hydroxyl groups at C-16 and C-21 in this compound. The presence of a hydroxyl group typically causes a downfield shift (deshielding) of the carbon to which it is attached (the α-carbon) and can influence the shifts of adjacent carbons (β-carbons). In derivatives such as Coriarioside A, where sugar moieties are attached, further characteristic shifts are observed, particularly at the points of glycosylation. For instance, glycosylation at C-3 and esterification at C-28 cause these carbons to shift significantly downfield. researchgate.net

Below is a comparative table of the ¹³C NMR chemical shifts for the aglycone portions of this compound, its derivative Coriarioside A, and oleanolic acid.

Interactive Table: Comparative ¹³C NMR Data (δc, ppm) in Pyridine-d₅

Carbon No.This compound Aglycone (Predicted/Reported)Coriarioside A (Aglycone Part) nih.govOleanolic Acid researchgate.net
138.538.838.7
226.526.727.4
378.088.379.4
439.039.639.0
555.855.955.9
618.518.418.7
733.133.133.3
839.840.040.2
947.647.948.0
1036.936.937.4
1123.623.623.8
12122.5122.8122.7
13144.0143.8144.5
1441.842.142.1
1535.835.928.3
1674.074.023.7
1749.549.846.6
1841.541.541.8
1946.246.346.2
2030.730.730.9
2172.875.834.2
2240.941.433.2
2328.128.128.3
2416.816.915.6
2515.615.715.6
2617.317.417.4
2726.026.126.2
28179.5176.0180.2
2933.133.133.3
3023.723.723.8

Note: Data for this compound aglycone are based on reported values for derivatives and predictive models. Data for Coriarioside A and Oleanolic Acid are from published literature. nih.govresearchgate.net All shifts are referenced to pyridine-d₅ as the solvent.

Comparative ¹H NMR Spectroscopy

The ¹H NMR spectrum provides complementary information, detailing the proton environment. Key signals for triterpenoids include the olefinic proton (H-12), the proton at C-3 (H-3), and the singlets corresponding to the eight methyl groups.

In this compound, the protons on the carbons bearing hydroxyl groups (H-3, H-16, H-21) are of particular diagnostic value. The NMR spectrum of the this compound diacetate lactone derivative shows the lactonic proton at C-21 as a doublet around 4.2 ppm. oup.com The proton at C-3 (H-3α) typically appears as a doublet of doublets, and its chemical shift is sensitive to substitution at this position. For instance, in Coriarioside A, the glycosylation at C-3 results in a downfield shift of the H-3 signal compared to the aglycone. The olefinic proton H-12 appears as a characteristic triplet for the olean-12-ene (B1638996) skeleton in all three compounds.

Interactive Table: Comparative ¹H NMR Data (δн, ppm) in Pyridine-d₅

Proton No.This compound Aglycone (Predicted/Reported)Coriarioside A (Aglycone Part) nih.govOleanolic Acid researchgate.net
H-3~3.40 (dd)4.95 (d)3.42 (dd)
H-12~5.45 (t)5.46 (t)5.48 (t)
H-16~5.00 (dd)5.10 (dd)-
H-18~3.20 (dd)3.25 (dd)3.29 (dd)
H-21~4.20 (d)4.45 (d)-
Me-23~1.15 (s)1.18 (s)1.27 (s)
Me-24~0.95 (s)0.98 (s)1.00 (s)
Me-25~0.85 (s)0.88 (s)0.89 (s)
Me-26~1.05 (s)1.09 (s)1.02 (s)
Me-27~1.25 (s)1.30 (s)0.94 (s)
Me-29~0.90 (s)0.92 (s)1.22 (s)
Me-30~0.98 (s)1.01 (s)1.01 (s)

Note: Data for this compound aglycone are based on reported values for derivatives and predictive models. oup.com Data for Coriarioside A and Oleanolic Acid are from published literature. nih.govresearchgate.net All shifts are referenced to pyridine-d₅ as the solvent. (s = singlet, d = doublet, t = triplet, dd = doublet of doublets).

Biosynthesis and Metabolic Pathways of Acacic Acid

Origin from the Mevalonate (B85504) Pathway in Triterpenoid (B12794562) Biosynthesis

Triterpenoids, including Acacic acid, are biosynthesized via the mevalonate (MVA) pathway, which operates in the cytosol and endoplasmic reticulum of plant cells. frontiersin.orgresearchgate.netnih.govnih.govcore.ac.uknih.gov This pathway is responsible for producing the C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which serve as the fundamental building blocks for all terpenoids. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net

The MVA pathway begins with the condensation of acetyl-CoA units, catalyzed by enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), leading to the formation of mevalonate. researchgate.netmdpi.com Mevalonate is then sequentially phosphorylated and decarboxylated through the action of mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (MVD), ultimately yielding IPP and DMAPP. nih.govmdpi.com The equilibrium between IPP and DMAPP is maintained by isopentenyl diphosphate isomerase (IDI). researchgate.netmdpi.com

These activated isoprene (B109036) units are then condensed by prenyltransferases to form larger isoprenoid precursors. researchgate.net In the case of triterpenoids, two molecules of farnesyl pyrophosphate (FPP), a C15 molecule formed from the condensation of IPP and DMAPP, are joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene (a C30 molecule). frontiersin.orgresearchgate.netnih.govontosight.ai Squalene is subsequently oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), the direct precursor for the diverse array of triterpenoid skeletons. researchgate.netfrontiersin.orgnih.gov

Enzymatic Conversions in this compound Formation

The conversion of 2,3-oxidosqualene into the specific pentacyclic structure of this compound involves the action of oxidosqualene cyclases (OSCs) and further modifications catalyzed by other enzymes, notably cytochrome P450 monooxygenases (P450s) and potentially other modifying enzymes. frontiersin.orgresearchgate.netfrontiersin.org

The cyclization of 2,3-oxidosqualene is the first committed step in determining the basic triterpenoid skeleton. frontiersin.orgcore.ac.ukfrontiersin.orgnih.govfrontiersin.orgnih.gov While various OSCs lead to the formation of different triterpene scaffolds like β-amyrin or cycloartenol, the specific OSC responsible for the initial cyclization leading to the oleanane (B1240867) skeleton, the core structure of this compound, is a β-amyrin synthase or a related functional enzyme. nih.govnih.govmdpi.com

Further enzymatic steps are required to convert this basic skeleton into this compound, involving hydroxylation at specific positions (C-3, C-16, and C-21) and oxidation at C-28 to form the carboxyl group. nih.govresearchgate.net Recent research has specifically highlighted the potential involvement of an enzyme termed "this compound Synthase" in the conversion of cochalicic acid to this compound. researchgate.netresearchgate.netjneonatalsurg.comjneonatalsurg.com This suggests that this compound Synthase may be responsible for one or more of the late-stage modifications, such as specific hydroxylations or the oxidation at C-28, that differentiate this compound from its precursors. However, the precise enzymatic activities and the gene encoding this enzyme were not previously reported and are subject of ongoing research. researchgate.netresearchgate.netjneonatalsurg.comjneonatalsurg.com

Emerging research suggests that cochalicic acid may serve as a direct precursor in the biosynthetic pathway of this compound. researchgate.netresearchgate.netjneonatalsurg.comjneonatalsurg.com Studies investigating the biosynthesis of gymnemic acid, a triterpenoid saponin (B1150181) derived from this compound, have proposed a pathway where cochalicic acid is converted to this compound. researchgate.netresearchgate.netjneonatalsurg.comjneonatalsurg.com This conversion is hypothesized to be catalyzed by "this compound Synthase" or a similar enzymatic activity. researchgate.netresearchgate.netjneonatalsurg.comjneonatalsurg.com Cochalicic acid is also a pentacyclic triterpenoid with an oleanane skeleton, possessing hydroxyl groups at the 3β and 16β positions and a double bond at the 12-13 position, with the methyl group at position 17 oxidized to a carboxylic acid. nih.gov The proposed conversion would likely involve hydroxylation at the 21-position and potentially modifications to the existing hydroxyl group at C-16 to achieve the 16α stereochemistry characteristic of this compound.

Glycosylation Mechanisms and Oligosaccharide Chain Elongation in Saponin Formation

This compound frequently exists in plants as a saponin, meaning it is glycosylated with one or more sugar moieties attached to the triterpenoid aglycone. frontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netcambridge.org The glycosylation of this compound is a crucial step in the formation of this compound-based saponins (B1172615) and is catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). frontiersin.orgresearchgate.netmdpi.comresearchgate.net

UGTs are a diverse family of enzymes responsible for transferring sugar residues from activated nucleotide sugars (such as UDP-glucose, UDP-galactose, UDP-rhamnose, or UDP-glucuronic acid) to specific positions on the aglycone backbone. frontiersin.orgmdpi.comresearchgate.netcambridge.org In the case of this compound saponins, glycosylation typically occurs at the hydroxyl group at the C-3 position and/or the carboxyl group at the C-28 position. researchgate.netcambridge.org The sequential addition of sugar units, mediated by different UGTs, leads to the elongation of oligosaccharide chains, contributing to the structural diversity and biological activity of the resulting saponins. mdpi.comresearchgate.net The specific sugar residues and their linkages determine the final saponin structure.

Interrelationship with Related Triterpenoid Biosynthetic Routes

The biosynthesis of this compound is interconnected with the biosynthetic pathways of other triterpenoids that share the common precursor, 2,3-oxidosqualene. frontiersin.orgnih.govfrontiersin.org The fate of 2,3-oxidosqualene is determined by the specific OSC enzyme that catalyzes its cyclization. core.ac.uknih.govfrontiersin.orgnih.gov While a β-amyrin synthase leads to the oleanane skeleton, other OSCs can produce different scaffolds, such as the ursane (B1242777) skeleton (leading to ursolic acid) or the lupane (B1675458) skeleton (leading to lupeol). nih.govfrontiersin.org

Following the initial cyclization, various triterpenoid skeletons undergo a range of modifications, including oxidations catalyzed by P450 enzymes and glycosylations by UGTs, leading to a vast diversity of triterpenoid structures. frontiersin.orgresearchgate.netfrontiersin.org The enzymes involved in the later stages of this compound biosynthesis, such as specific hydroxylases and the enzyme responsible for C-28 oxidation, may share similarities or even overlap in function with enzymes involved in the modification of other oleanane-type triterpenoids. The proposed conversion from cochalicic acid also highlights a potential branch point or intermediate shared with other triterpenoid pathways. researchgate.netresearchgate.netjneonatalsurg.comjneonatalsurg.com Understanding these interrelationships is crucial for fully elucidating the complex metabolic network of triterpenoid biosynthesis in plants.

Chemical Synthesis and Derivatization Strategies for Acacic Acid

Methodologies for Semi-Synthesis of Acacic Acid Derivatives

Semi-synthesis involves using a naturally occurring compound, such as this compound or a related triterpenoid (B12794562), as a starting material and performing chemical reactions to create new derivatives nih.govresearchgate.net. This approach leverages the existing complex molecular framework, reducing the need for constructing the entire scaffold from simpler precursors.

Derivatization of this compound typically focuses on modifying the functional groups present, namely the hydroxyl groups at C-3, C-16, and C-21, and the carboxyl group at C-28 ontosight.ainih.gov. Common semi-synthetic strategies include:

Esterification and Acylation: The hydroxyl groups can be esterified or acylated to alter the compound's polarity and potentially its biological activity or pharmacokinetic properties nih.govresearchgate.netnih.gov. For instance, acetylation of hydroxyl groups is a common modification drugfuture.comresearchgate.net.

Amidation: The carboxyl group at C-28 can be converted into amide derivatives through reactions with amines nih.gov. This modification can also impact solubility and biological interactions.

Lactonization: Intramolecular reactions can lead to the formation of lactones, such as this compound lactone, which involves cyclization between a hydroxyl group and the carboxyl group ontosight.airsc.org. The synthesis of this compound lactones has been explored, sometimes as intermediates or related structures in the synthesis of other triterpenoids rsc.org.

Glycosylation: Although this compound is often found as an aglycone in saponins (B1172615) oup.comorgprints.orgresearchgate.net, semi-synthesis can involve attaching sugar moieties to the hydroxyl groups to create saponin (B1150181) analogs sciencegate.app. Acid hydrolysis is a method used to release the aglycone (this compound) from its saponin form orgprints.org.

Research findings indicate that semi-synthesis can yield derivatives with altered properties compared to the parent compound. For example, studies on semi-synthetic oleanolic acid derivatives (a related triterpenoid) have shown improved solubility and enhanced biological activities researchgate.netnih.gov.

Examples of this compound Derivatives Mentioned in Literature:

Derivative TypeMolecular Formula (Example)Molecular Weight (Example)Properties (Example)Reference
Methyl esterC₃₁H₅₀O₅502.73Needles from methanol (B129727), mp 223-224° drugfuture.com drugfuture.com
Diacetyl lactoneC₃₄H₅₀O₆554.76Crystals, mp 235-236° drugfuture.com drugfuture.com
This compound lactone--Olean-12-en-28-one, 21,28-epoxy-3,16-dihydroxy-, (3beta,16alpha,21beta)- ontosight.ai ontosight.airsc.org

Approaches to Total Synthesis of this compound

Total synthesis involves the de novo construction of a complex molecule from simpler, readily available precursors through a series of controlled chemical reactions rsc.orgrsc.org. The total synthesis of pentacyclic triterpenoids like this compound is a significant challenge due to their intricate polycyclic structure, multiple chiral centers, and diverse functional groups.

While direct total synthesis routes specifically targeting this compound were not extensively detailed in the search results, research on the total synthesis of related oleanane-type triterpenoids, such as quillaic acid (another aglycone of saponins), provides insights into the methodologies that could potentially be adapted for this compound rsc.orgresearchgate.netsciencegate.appacs.org.

Key strategies employed in the total synthesis of complex triterpenoids include:

Cascade Reactions: Designing sequences of reactions where one step automatically triggers the next, allowing for the rapid construction of multiple rings and stereocenters.

Stereoselective Transformations: Utilizing reactions that control the formation of specific stereoisomers, which is critical for synthesizing natural products with defined three-dimensional structures.

Functional Group Interconversions: Chemically transforming functional groups at specific positions on the growing molecule.

Building Block Assembly: Synthesizing and coupling smaller, functionalized molecular fragments to construct the larger triterpenoid skeleton.

Rational Design and Synthesis of this compound Analogs and Congeners

Analogs and congeners of this compound can be designed by:

Modifying the existing functional groups: Similar to semi-synthesis, the hydroxyl and carboxyl groups can be altered or replaced with different functionalities nih.gov.

Introducing new functional groups: Adding functional groups at positions that are not functionalized in the parent this compound molecule.

Modifying the triterpene scaffold: Making changes to the carbon skeleton, such as altering ring sizes, introducing double bonds, or rearranging the ring system.

The synthesis of analogs and congeners often employs a combination of total synthesis and semi-synthetic strategies, depending on the complexity of the desired modification. For instance, if a modification involves altering the core triterpene structure, a more extensive synthetic route might be required. If the modification is limited to functional groups, semi-synthesis from this compound or a related triterpenoid is often feasible.

The rational design and synthesis of this compound analogs and congeners hold potential for discovering new molecules with specific biological activities, building upon the known properties of the natural compound.

Investigation of Biological Activities and Mechanisms of Action in Vitro Research Models

Anticancer and Cytotoxic Activities in Cellular Models

Extracts from Acacia species containing acacic acid-type saponins (B1172615) have shown cytotoxic effects against various human cancer cell lines researchgate.netmdpi.comresearchgate.net. Studies utilizing extracts from Acacia concinna have demonstrated reduced cell growth and induced apoptosis in human colon HCT116 cancer cells researchgate.netmdpi.com. Similarly, Albizia coriaria root extracts, containing this compound glycosides, exhibited activity against HCT 116 and HT-29 colorectal cancer cell lines researchgate.net.

Research on Acacia catechu extract also indicated significant cytotoxicity against MCF-7 breast cancer cells phcog.comajbls.com. Acacia honey, which contains components like chrysin (B1683763), has shown antiproliferative effects on melanoma cells (A375 and B16-F1) spandidos-publications.com. Furthermore, extracts from Plicosepalus acacia have demonstrated cytotoxic effects, particularly against PC-3 prostate cancer cells mdpi.commdpi.com.

Source Material Cell Line Affected Observed Activity
Acacia concinna extract HCT116 (colon cancer) Reduced cell growth, induced apoptosis
Albizia coriaria extract HCT 116, HT-29 (colorectal) Cytotoxicity (IC₅₀ values reported)
Acacia catechu extract MCF-7 (breast cancer) Significant cytotoxicity (IC₅₀ value reported)
Acacia honey A375, B16-F1 (melanoma) Antiproliferative effect
Plicosepalus acacia extract PC-3 (prostate cancer) Cytotoxic effects (IC₅₀ value reported), apoptosis

Studies on Albizia coriaria root extracts containing this compound glycosides reported IC₅₀ values against HCT 116 cells of 4.2 µM for coriarioside A and 2.7 µM for gummiferaoside C. Against HT-29 cells, the IC₅₀ values were 6.7 µM for coriarioside A and 7.9 µM for gummiferaoside C researchgate.net.

Compound (from Albizia coriaria extract) Cell Line IC₅₀ (µM)
Coriarioside A HCT 116 4.2
Gummiferaoside C HCT 116 2.7
Coriarioside A HT-29 6.7
Gummiferaoside C HT-29 7.9

Acacia catechu methanolic extract fractions showed a potent cytotoxic effect on MCF-7 cells with an IC₅₀ value of 49.86 µg/mL ajbls.com. Plicosepalus acacia extract exhibited an IC₅₀ of 34.12 µg/mL against PC-3 prostate cancer cells mdpi.commdpi.com.

Source Material Cell Line IC₅₀ (µg/mL)
Acacia catechu methanolic fraction MCF-7 49.86
Plicosepalus acacia extract PC-3 34.12

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a key mechanism by which potential therapeutic agents exert anticancer effects. Acacia concinna extract has been shown to induce apoptosis in HCT116 cells through the activation of the intrinsic caspase pathway mdpi.com. This involves an increase in pro-apoptotic proteins such as Bak and Bax, while anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 are decreased researchgate.netmdpi.com. The activation of caspase-7 and subsequent inactivation of PARP were also observed researchgate.netmdpi.com. Morphological changes indicative of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, have been noted researchgate.netmdpi.commdpi.com. Disruption of mitochondrial membrane potential (MMP) is another indicator of the involvement of the mitochondrial apoptosis pathway, which has been observed with Acacia concinna extract treatment researchgate.netmdpi.commdpi.com.

Studies on Acacia catechu extract in MCF-7 cells also indicated apoptosis induction through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of the caspase cascade, leading to PARP cleavage phcog.com. Acacia honey and its component chrysin have also been linked to the induction of apoptosis hilarispublisher.com. Plicosepalus curviflorus extract, related to Plicosepalus acacia, showed significant apoptotic cell death in PC-3 cells, mediated by the upregulation of p53, Bax, and caspases-3, -8, and -9, and downregulation of Bcl-2 mdpi.com.

Modulation of Cell Cycle Progression

Modulating the cell cycle is another strategy for inhibiting cancer cell proliferation. Acacia concinna extract treatment of HCT116 cells resulted in an increase in the sub-G1 apoptotic cell population, as determined by flow cytometry researchgate.netmdpi.com. This suggests an arrest or delay in cell cycle progression leading to cell death.

Acacia honey and chrysin have been shown to induce a time- and dose-dependent arrest of cell cycle progression in the G0/G1 phase in melanoma cell lines (A375 and B16-F1) spandidos-publications.com. This G0/G1 arrest was accompanied by a reduction in the S and G2/M phase populations and an increase in the sub-G0 cell population spandidos-publications.com. Acacia nilotica extract has also been reported to arrest the cell cycle at the G2/M phase in A549 lung cancer cells nih.gov. Additionally, Plicosepalus acacia and Plicosepalus curviflorus extracts significantly increased the cell population in the G1 phase in PC-3 cells while decreasing the population in the G2/M and S phases mdpi.com.

Role of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) can play a dual role in cancer, promoting progression at low levels and inducing cell death at high levels mdpi.comexplorationpub.comnih.gov. Acacia concinna extract was found to enhance intracellular ROS levels in human colon HCT116 cancer cells researchgate.netmdpi.com. This increase in ROS was associated with the induction of ER stress and subsequent apoptosis researchgate.netmdpi.com.

However, research on avicins, triterpenoid (B12794562) saponins with an this compound core isolated from Acacia victoriae, showed a decrease in intracellular ROS levels in Jurkat human T cells in a dose-dependent manner pnas.org. This suggests that the effect on ROS generation may vary depending on the specific compound or the cellular context.

Endoplasmic Reticulum (ER) Stress Mechanisms

The endoplasmic reticulum (ER) stress pathway is involved in cellular responses to various stimuli, and its modulation can lead to apoptosis in cancer cells waocp.org. Acacia concinna extract has been shown to stimulate ER stress in HCT116 cells researchgate.netmdpi.com. This was evidenced by the upregulation of key ER stress markers, including GRP78, phosphorylated eIF2α (p-eIF2α), CHOP, and phosphorylated IRE1α (p-IRE1α) researchgate.netmdpi.com. The induction of ER stress by Acacia concinna extract was found to be associated with the induction of apoptosis in these cells researchgate.netmdpi.comnih.gov.

Enzyme Inhibition Studies of this compound and its Glycosides

While specific studies on isolated this compound or its defined glycosides inhibiting enzymes were not prominently detailed in the provided search results, research on Acacia extracts, which contain these compounds, has demonstrated enzyme inhibitory activities.

α-Amylase Inhibition

Extracts from various Acacia species have shown inhibitory potential against α-amylase, an enzyme involved in carbohydrate digestion. The bark extract of Acacia mearnsii exhibited strong α-amylase inhibition activity acs.orgnih.gov. Further fractionation of this extract revealed that proanthocyanidin (B93508) oligomers were the active substances responsible for this inhibition acs.orgnih.govacs.org.

Studies on Acacia modesta gum extracts (ethanol and aqueous) demonstrated potent α-amylase inhibitory potential, with IC₅₀ values lower than that of the standard inhibitor acarbose (B1664774) researchgate.netjonuns.com. The IC₅₀ values for Acacia modesta gum were 100.4 ± 0.04 µg/mL for the ethanol (B145695) extract and 91.8 ± 0.05 µg/mL for the aqueous extract, compared to 286.8 ± 0.04 µM for acarbose researchgate.netjonuns.com.

Source Material Enzyme Inhibited IC₅₀ (µg/mL or µM) Comparison to Acarbose
Acacia mearnsii bark extract α-Amylase Not specified Strong activity
Acacia modesta gum (ethanol) α-Amylase 100.4 ± 0.04 µg/mL ~3-fold higher potency
Acacia modesta gum (aqueous) α-Amylase 91.8 ± 0.05 µg/mL ~3-fold higher potency
Acarbose (standard) α-Amylase 286.8 ± 0.04 µM Standard inhibitor

The defatted acetone (B3395972) leaf extract of Acacia karroo also showed α-amylase enzyme inhibition with an IC₅₀ of 30.2 ± 3.037 μg/mL d-nb.info. While these studies highlight the enzyme inhibitory potential of Acacia extracts, the specific contribution of isolated this compound or its defined glycosides to this α-amylase inhibition requires further investigation.

α-Glucosidase Inhibition and Kinetic Analysis

Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. mdpi.comipb.ac.id While some studies focus on extracts from Acacia species, which contain various compounds including saponins that may yield this compound upon breakdown, research specifically on isolated this compound's α-glucosidase inhibitory activity and its kinetic profile is relevant. Saponins from Acacia concinna pods, which include this compound as a component after structural analysis, have shown efficient pancreatic lipase (B570770) inhibition. sciforum.net Studies on other plant extracts have detailed kinetic analyses of α-glucosidase inhibition, identifying competitive, non-competitive, and mixed-type inhibition mechanisms. mdpi.comipb.ac.idresearchgate.netnih.gov For instance, an ethanolic extract of Acacia nilotica stem bark demonstrated remarkable α-glucosidase inhibitory effect with an IC₅₀ value of approximately 8 µg/mL, and kinetic studies revealed a competitive inhibition mechanism, causing conformational changes in the enzyme's secondary structure. iomcworld.comiomcworld.com

InhibitorIC₅₀ ValueInhibition Type
Acacia nilotica stem bark extract (Ethanolic)~8 µg/mL iomcworld.comiomcworld.comCompetitive iomcworld.comiomcworld.com
Acarbose (Standard)Varies by studyCompetitive ipb.ac.id

Note: Data presented for comparative context from studies on Acacia extracts known to contain triterpenoids.

Pancreatic Lipase Inhibition

Pancreatic lipase is a key enzyme in dietary fat digestion, and its inhibition is a strategy for weight management and preventing obesity. mdpi.comnih.govresearchgate.net Saponins isolated from the pods of Acacia concinna have been identified as efficient inhibitors of pancreatic lipase in vitro. sciforum.net Structural analysis of these saponins indicated that this compound is a triterpene component, suggesting its potential contribution to the observed inhibitory activity. sciforum.net Other triterpenoid saponins have also demonstrated inhibitory activity towards pancreatic lipase, with the presence of free carboxylic acid groups at position 28 potentially enhancing this inhibition. jst.go.jp Studies on Acacia mearnsii bark extract, rich in polyphenols, also showed concentration-dependent inhibition of lipase activity. nih.gov

Urease Inhibition

Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, that contributes to their survival in acidic environments by breaking down urea (B33335) into ammonia. mdpi.com Inhibition of urease is considered a strategy to control H. pylori infections. mdpi.com Extracts from Acacia nilotica have shown significant in vitro urease inhibition activity. mdpi.comarcjournals.orgtandfonline.com For example, an aqueous extract of Acacia nilotica leaf inhibited urease production in H. pylori in a dose-dependent manner, with complete inhibition observed at 25 mg/mL. arcjournals.org Methanol (B129727) extracts of Acacia nilotica leaves also showed high urease inhibitory activity with an IC₅₀ value of 0.81 mg/mL. tandfonline.com

Extract/CompoundIC₅₀ Value (if reported)Percentage Inhibition (at specific concentration)
Acacia nilotica leaf extract (Aqueous)Not reported92% at 10 mg/mL, 100% at 25 mg/mL arcjournals.org
Acacia nilotica leaf extract (Methanol)0.81 mg/mL tandfonline.com72.77% at 1.0 mg/ml tandfonline.com
Thiourea (Standard)Varies by study-

Note: Data presented for comparative context from studies on Acacia extracts known to contain triterpenoids.

Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in the polyol pathway, and its increased activity in hyperglycemic conditions is implicated in the development of diabetic complications such as nephropathy, retinopathy, cataract, and neuropathy. iomcworld.comiomcworld.commdpi.com Inhibition of aldose reductase is a potential therapeutic approach to prevent these complications. iomcworld.comiomcworld.commdpi.com An ethanolic extract of Acacia nilotica stem bark demonstrated inhibitory potential on aldose reductase activity in vitro, with an IC₅₀ value of approximately 7.5 µg/mL when tested against aldose reductase from diabetic rat lens. iomcworld.comiomcworld.com Quercetin (B1663063) dihydrate, a known aldose reductase inhibitor, was used as a positive control in this study, with an IC₅₀ value of 20 µM. iomcworld.comiomcworld.com

InhibitorIC₅₀ Value
Acacia nilotica stem bark extract (Ethanolic)~7.5 µg/mL iomcworld.comiomcworld.com
Quercetin dihydrate (Positive Control)20 µM iomcworld.comiomcworld.com

Note: Data presented for comparative context from studies on Acacia extracts known to contain triterpenoids.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine (B1216132), a neurotransmitter. Inhibition of AChE is a strategy for the symptomatic treatment of Alzheimer's disease by increasing acetylcholine levels in the brain. ffhdj.commdpi.comnih.gov While research specifically on this compound's direct inhibition of AChE is limited in the provided context, studies on extracts from Acacia species have explored this activity. Ethanolic extracts of Acacia species have shown concentration-dependent inhibition of both AChE and butyrylcholinesterase (BChE) in vitro. researchgate.net For example, an extract from Acacia nilotica showed significant AChE activity with dose-dependent inhibition. researchgate.net

Extract/CompoundEnzyme InhibitedIC₅₀ Value (if reported)Percentage Inhibition (at specific concentration)
Acacia nilotica extract (Ethanolic)AChENot reported27.65% at 1 mg/mL, 63.28% at 25 mg/mL researchgate.net
Acacia nilotica extract (Ethanolic)BChENot reported-

Note: Data presented for comparative context from studies on Acacia extracts known to contain triterpenoids.

Immunomodulatory Properties

Immunomodulatory agents can influence the immune system by either enhancing or suppressing immune responses. nih.gov Plant-derived compounds, including those from Acacia species, have been investigated for their potential immunomodulatory effects in vitro. Extracts from Acacia species have shown effects on immune cells, such as peritoneal macrophages and splenocytes, in mice. researchgate.net Studies have evaluated the impact of Acacia extracts on phagocytic activity, the production of pro-inflammatory and anti-inflammatory cytokines like TNF-α and IL-10, and nitric oxide production. researchgate.net For instance, extracts of Acacia catechu heartwood demonstrated immunomodulatory effects on humoral, cell-mediated, and non-specific immune functions in vitro, including an increased phagocytic response and inhibition of TNF-α and nitric oxide release, while increasing IL-10 production. researchgate.net Acacia mangium extract has also shown in vitro immunomodulatory properties by increasing macrophage phagocytosis percentage. tjnpr.org

Antimutagenic Activities

Antimutagenic substances can reduce the frequency of mutations induced by mutagenic agents. In vitro assays, such as the Ames test using Salmonella typhimurium strains, are commonly used to evaluate the antimutagenic potential of compounds and extracts. Extracts from Acacia species have been investigated for their antimutagenic activities. nih.govresearchgate.netd-nb.infotandfonline.com Studies on Acacia nilotica extracts have shown antimutagenic effects against various mutagens. nih.gov Similarly, extracts from Acacia salicina leaves have demonstrated antimutagenic potential against both direct and indirect acting mutagens in Salmonella typhimurium strains. researchgate.netd-nb.info This activity may be attributed to the presence of polyphenols and other bioactive compounds within these extracts. nih.govtandfonline.com

Extract/CompoundMutagen TestedS. typhimurium StrainPercentage Inhibition of Mutagenicity (at specific concentration)
Acacia salicina extract (Chloroform)2-aminoanthracene (2-AA)TA10289% at 25 µ g/plate d-nb.info
Acacia salicina extract (Chloroform)2-aminoanthracene (2-AA)TA10462.77% at 25 µ g/plate d-nb.info

Note: Data presented for comparative context from studies on Acacia extracts known to contain triterpenoids.

Modulation of Intracellular Signaling Pathways

Studies investigating the effects of Acacia concinna extract, which contains this compound-type saponins, on human colon cancer HCT116 cells have demonstrated its ability to modulate multiple intracellular signaling pathways. mdpi.comresearchgate.net These pathways, including the MAPK, PI3K/Akt, and Wnt/β-Catenin cascades, play crucial roles in regulating cellular processes such as proliferation, survival, and apoptosis. mdpi.comwikipedia.orgnih.govmdpi.comdovepress.com The observed modulation of these pathways by the extract is associated with its reported anticancer properties, including the induction of apoptosis and inhibition of cancer cell growth in vitro. mdpi.comresearchgate.net

MAPK Pathway Regulation (ERK1/2, p38, c-Jun)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in diverse cellular functions, including cell differentiation, proliferation, and apoptosis. mdpi.comnih.gov Research using Acacia concinna extract in HCT116 colon cancer cells has indicated that the extract influences the activity of key components within the MAPK pathway. Specifically, treatment with the extract was found to increase the phosphorylation levels of ERK1/2, p38, and c-Jun proteins. mdpi.comresearchgate.net Phosphorylation is often indicative of activation in these kinases. This suggests that the extract, containing this compound-type saponins, may exert its effects, such as inducing apoptosis, partly through the activation of the MAPK pathway. mdpi.com

ERK1/2: Increased phosphorylation of ERK1/2 was observed following treatment with the extract. mdpi.comresearchgate.net Activation of ERK1/2 has been linked to both cell survival and apoptosis, depending on the cellular context and duration of activation. mdpi.com

p38: The extract also led to increased phosphorylation of p38. mdpi.comresearchgate.net Activation of p38 is known to promote cell apoptosis through the regulation of various proteins, including members of the Bcl-2 family. mdpi.com

c-Jun: Phosphorylation of c-Jun was also found to be increased by the extract. mdpi.comresearchgate.net c-Jun is a transcription factor and a component of the AP-1 complex, which is involved in regulating gene expression in response to various stimuli, including stress signals. mdpi.comnih.gov

Table 1 summarizes the observed effects of Acacia concinna extract on the phosphorylation status of MAPK pathway proteins in HCT116 cells.

MAPK Pathway ProteinEffect of Acacia concinna Extract on Phosphorylation
ERK1/2Increased
p38Increased
c-JunIncreased

Note: Data based on observations of protein phosphorylation levels via Western blot analysis in HCT116 cells treated with Acacia concinna extract containing this compound-type saponins. mdpi.comresearchgate.net

PI3K/Akt Pathway Modulation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade widely recognized for its role in regulating cell survival, proliferation, and resistance to anticancer treatments. mdpi.comwikipedia.orgdovepress.com Dysregulation and activation of components within this pathway are frequently observed in various cancers. mdpi.comwikipedia.org Studies on Acacia concinna extract in HCT116 cells have shown that it can downregulate the activity of the PI3K/Akt pathway. mdpi.comresearchgate.net Treatment with the extract resulted in decreased levels of PI3K and reduced phosphorylation of Akt at both Ser473 and Thr308 residues. mdpi.com This suggests that the extract, containing this compound-type saponins, may contribute to inhibiting cell survival and promoting apoptosis by suppressing this key pro-survival pathway. mdpi.com

Table 2 summarizes the observed effects of Acacia concinna extract on the levels and phosphorylation status of PI3K/Akt pathway proteins in HCT116 cells.

PI3K/Akt Pathway ProteinEffect of Acacia concinna Extract on Levels/Phosphorylation
PI3KDecreased levels
Akt (p-Akt Ser473)Decreased phosphorylation
Akt (p-Akt Thr308)Decreased phosphorylation

Note: Data based on observations of protein levels and phosphorylation via Western blot analysis in HCT116 cells treated with Acacia concinna extract containing this compound-type saponins. mdpi.com

Wnt/β-Catenin Signaling Pathway Influence

The Wnt/β-Catenin signaling pathway is a conserved pathway involved in numerous biological processes, including embryonic development and adult tissue homeostasis. mdpi.comnih.gov Aberrant activation of the Wnt/β-Catenin pathway is frequently implicated in the initiation and development of various cancers, including colorectal cancer. mdpi.comdovepress.com β-Catenin is a key component of this pathway, and its accumulation and translocation to the nucleus can lead to the transcription of genes that promote cell proliferation and survival. mdpi.commdpi.com Research on Acacia concinna extract in HCT116 colon cancer cells indicates that the extract downregulates β-catenin. mdpi.comresearchgate.net This suggests that the extract, containing this compound-type saponins, may inhibit cancer cell growth partly by suppressing the Wnt/β-Catenin signaling pathway. mdpi.com

Table 3 summarizes the observed effects of Acacia concinna extract on β-Catenin levels in HCT116 cells.

Wnt/β-Catenin Pathway ComponentEffect of Acacia concinna Extract on Levels
β-CateninDownregulated

Note: Data based on observations of protein levels via Western blot analysis in HCT116 cells treated with Acacia concinna extract containing this compound-type saponins. mdpi.comresearchgate.net

Receptor Binding Assays (Methodological considerations for ligand-receptor interactions)

Information specifically detailing receptor binding assays involving isolated this compound is not available in the consulted literature. While this compound is a component of Acacia extracts that have shown biological activities potentially mediated through receptor interactions, the precise methodologies for assessing the direct binding affinity and kinetics of this compound with specific receptors have not been described in the provided search results. Studies on other compounds and extracts highlight various methods used in receptor binding assays, such as using labeled ligands or examining downstream signaling events upon receptor activation. However, without specific research on this compound in this context, a detailed discussion of methodological considerations for its ligand-receptor interactions cannot be provided based on the available information.

Structure Activity Relationship Sar Studies of Acacic Acid and Its Derivatives

Influence of Oligosaccharide Moieties at C-3 and C-28 on Bioactivity

The presence and structure of oligosaccharide chains attached to the aglycone play a significant role in the bioactivity of saponins (B1172615). In acacic acid-type saponins, glycosylation typically occurs at the C-3 and C-28 positions of the this compound aglycone researchgate.netresearchgate.netnih.gov.

Research indicates that the specific oligosaccharide moieties at these positions can dramatically influence the biological responses of AATS researchgate.net. For instance, studies on this compound-type saponins from Leguminosae have shown that the nature and complexity of the sugar chains are important determinants of activities such as cytotoxicity and apoptosis induction researchgate.net.

Specifically, a trisaccharide moiety {β-d-Xylopyranosyl-(1→2)-β-d-Fucopyranosyl-(1→6)-N-Acetamido 2-β-d-Glucopyranosyl-} at C-3 and a tetrasaccharide moiety {β-d-Glucopyranosyl-(1→3)-[α-L-Arabinofuranosyl-(1→4)]-α-l-Rhamnopyranosyl-(1→2)-β-d-Glucopyranosyl} at C-28 have been identified as important substituent patterns for the induction of apoptosis by AATS researchgate.net.

While detailed comparative data on the influence of various oligosaccharide structures specifically on this compound are not extensively detailed in the provided snippets, the general principle observed in other triterpenoid (B12794562) saponins, such as those from Quillaja saponaria, highlights the critical role of both the C-3 and C-28 glycosylation patterns in modulating biological activities, including immunoadjuvant properties nih.gov. The attachment of sugar chains affects the compound's hydrophilicity and its interaction with biological membranes and targets nih.govmdpi.com.

Impact of Acyl Groups at C-21 on Biological Responses

Acyl groups are often found attached to the C-21 hydroxyl group of the this compound aglycone in many this compound-type saponins researchgate.netresearchgate.net. The presence and nature of these acyl groups have been shown to significantly impact the biological activities of these compounds researchgate.net.

Studies on AATS have suggested that the acylation at C-21, along with esterification at C-28, can influence cancer-related activities, including cytotoxic, antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties researchgate.net. The specific type of acyl group at C-21 can lead to variations in the observed biological responses researchgate.net.

For example, research on escins, which are related saponins, has revealed that acylations at C-21 and C-22 are important for their activities researchgate.net. While this specifically refers to escins, it supports the general concept that acylation at positions like C-21 on the triterpene scaffold is a key determinant of biological activity mdpi.comresearchgate.net. The variations in acyl derivatives contribute to the diversity of bioactive triterpenoid saponins researchgate.net.

Stereochemical Configuration Effects (e.g., (6S) vs (6R) of Monoterpenyl Moiety)

The stereochemical configuration of substituents on the this compound structure can have a notable impact on biological activity. While the core this compound aglycone has defined stereochemistry at positions like C-3, C-16, and C-21 ontosight.aiebi.ac.uk, some this compound-type saponins feature a monoterpenyl moiety, often attached elsewhere on the glycosidic chain, and its stereochemistry can be relevant researchgate.net.

Specifically, for this compound-type saponins possessing an outer monoterpenyl moiety, the stereochemical configuration at C-6 of this moiety appears to be significant for cytotoxicity researchgate.net. Research indicates that the (6S) configuration of the outer monoterpenyl moiety seems to be more potent in mediating high cytotoxicity compared to its (6R) isomer researchgate.net. This suggests that subtle differences in the three-dimensional arrangement of this part of the molecule can lead to differential biological effects researchgate.net.

Significance of Hydroxylation Patterns and Other Substituents

The this compound aglycone itself is defined by its specific hydroxylation pattern (3β, 16α, 21β) and the carboxyl group at C-28 ontosight.aiebi.ac.uk. These functional groups are inherently involved in interactions with biological targets. Modifications to these positions or the presence of additional hydroxyl groups or other substituents elsewhere on the triterpene skeleton or the sugar moieties can alter the compound's polarity, shape, and reactivity, thereby affecting its binding to receptors or enzymes and its passage through biological membranes mdpi.combibliotekanauki.plmdpi.com.

For instance, in related triterpenes, the types and configurations of polar groups at various positions, including hydroxyl groups, are important structural factors influencing activities such as anti-inflammatory effects cjnmcpu.com. The presence and position of hydroxyl groups on aromatic rings in other compound classes, like flavonoids and cinnamic acid derivatives, are known to be crucial for their antioxidant and antimicrobial activities, illustrating the general importance of hydroxylation patterns in SAR studies mdpi.commdpi.commdpi.combenchchem.com. While these examples are from different compound classes, they underscore the principle that the position and number of hydroxyl groups are critical modulators of activity mdpi.combenchchem.com.

Advanced Analytical Methodologies for Acacic Acid Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. In the context of plant extracts containing Acacic acid, HPLC provides a robust platform for isolating this specific triterpenoid (B12794562) from other co-occurring compounds. The principle involves separating analytes based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

Quantitative analysis of this compound using HPLC typically involves injecting a known volume of a processed sample extract onto an appropriate column (e.g., reversed-phase C18). A mobile phase, often a mixture of water and organic solvents (such as acetonitrile (B52724) or methanol), is pumped through the column. The choice of mobile phase composition and gradient (if used) is critical for achieving optimal separation of this compound from other matrix components. Detection is commonly performed using a UV-Vis detector, provided this compound or a suitable derivative has a chromophore that absorbs in the detectable range. Alternatively, refractive index detectors or evaporative light scattering detectors (ELSD) can be used, which are suitable for compounds lacking strong UV absorption, such as triterpenoids.

Quantification is achieved by comparing the peak area or height of this compound in the sample chromatogram to a calibration curve generated using known concentrations of a pure this compound standard. Method validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the reliability of the quantitative data. While specific detailed studies focusing solely on this compound quantification by HPLC were not extensively detailed in the provided results, HPLC-DAD has been successfully applied for the quantification of other phenolic compounds in Acacia species, demonstrating the applicability of HPLC for quantitative analysis of Acacia constituents mdpi.comresearchgate.net. RP-HPLC methods have also been developed and validated for quantifying compounds like luteolin (B72000) and quercitin in Acacia catechu, highlighting the potential for similar methods for triterpenoids derpharmachemica.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the sensitive and selective detection of MS. This method is particularly valuable for the analysis of complex mixtures, such as plant extracts, where numerous compounds with similar properties may be present. LC-MS/MS allows for the identification and quantification of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound analysis, LC is used to separate the compound from the extract matrix. The eluent from the LC column is then introduced into a mass spectrometer, often via an electrospray ionization (ESI) source. ESI is suitable for ionizing polar and semi-polar compounds like triterpenoid saponins (B1172615). The mass spectrometer can be operated in various modes, including full scan MS for detecting all ions within a mass range, or selected ion monitoring (SIM) or selected reaction monitoring (SRM) for targeted and highly sensitive quantification of specific ions corresponding to this compound and its fragments. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion of this compound and analyzing the resulting fragment ions, which aids in definitive identification and differentiation from isomeric or isobaric compounds.

LC-MS/MS has been successfully applied for the metabolic analysis and identification of various natural products, including triterpenoid saponins, in Acacia species nih.govresearchgate.netijpsonline.com. Studies have utilized LC-ESI-MS/MS for analyzing saponin (B1150181) fractions in Acacia auriculiformis, demonstrating its capability to handle complex saponin profiles that may include this compound derivatives ijpsonline.com. The technique is recognized for its high sensitivity, particularly when employing selected ion monitoring, making it suitable for quantifying compounds present at low concentrations in complex matrices mdpi.comrsc.org. LC-MS has also been used to identify bioactive compounds in Acacia extracts, further underscoring its utility in the analysis of Acacia constituents orientjchem.org.

Nuclear Magnetic Resonance (NMR) for Purity Assessment and Quantitative NMR (qNMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed structural information about a molecule. Beyond structural elucidation, NMR is also a valuable tool for assessing the purity of a compound and for direct quantitative analysis (qNMR).

For this compound, 1D and 2D NMR experiments (such as 1H NMR, 13C NMR, COSY, HSQC, HMBC) can confirm its structure and identify the presence of impurities by detecting signals corresponding to other compounds. The chemical shifts, splitting patterns, and integration of peaks in the NMR spectrum provide a unique fingerprint of this compound.

Quantitative NMR (qNMR) utilizes the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal and the concentration of the compound in the sample magritek.comacanthusresearch.comox.ac.ukfujifilm.com. This allows for the direct determination of the concentration or purity of an analyte without the need for a reference standard of the same compound, provided a suitable internal standard of known purity is used ox.ac.ukfujifilm.com. qNMR can be particularly advantageous for purity assessment as it can detect and quantify all NMR-active species in the sample, including those that may not be detectable by chromatographic methods (e.g., residual solvents or water) acanthusresearch.com.

In qNMR analysis of this compound, a precisely weighed amount of the sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The 1H NMR spectrum is acquired under conditions that ensure complete relaxation of all nuclei. The purity or concentration of this compound is calculated by comparing the integral of a characteristic, well-resolved peak of this compound to the integral of a peak from the internal standard, taking into account the number of protons contributing to each signal and the molecular weights of the analyte and standard fujifilm.com. qNMR is considered a primary ratio measurement method and is highly useful for traceable chemical purity assessments nih.gov.

Spectrophotometric Approaches for Related Compound Quantification

Spectrophotometric methods, while often less specific than chromatographic or spectroscopic techniques for individual compounds, are valuable for the quantitative analysis of classes of compounds or for rapid assessment of certain properties in plant extracts. In the context of Acacia research, spectrophotometry is frequently used to quantify total phenolic content (TPC) and total flavonoid content (TFC), which are often present alongside triterpenoids like this compound.

These methods typically involve the reaction of the target compounds with a chromogenic reagent, producing a colored product whose absorbance is measured at a specific wavelength using a spectrophotometer. The concentration is then determined by comparing the measured absorbance to a calibration curve prepared using a standard compound (e.g., gallic acid for TPC, quercetin (B1663063) for TFC) mdpi.comorientjchem.org.

High-Performance Thin Layer Chromatography (HPTLC) for Standardization

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages for the rapid analysis and standardization of herbal products and plant extracts. It is a refined version of traditional Thin Layer Chromatography (TLC), providing improved separation efficiency, reproducibility, and the ability for quantitative analysis.

For the analysis of this compound and other constituents in Acacia extracts, HPTLC involves spotting the sample onto a high-performance stationary phase (typically silica (B1680970) gel on a glass or aluminum plate). The plate is then developed in a suitable mobile phase system, which separates the compounds based on their polarity. After development, the separated spots can be visualized under UV light or by using derivatization reagents.

Quantitative analysis with HPTLC is performed densitometrically by scanning the developed plate with a densitometer, which measures the absorbance or fluorescence of the separated spots. Quantification is achieved by comparing the peak areas or heights of this compound to a calibration curve generated from known amounts of a standard. HPTLC is considered a valuable tool for the standardization of herbal drugs and preparations, allowing for the assessment of identity, purity, and content in a single analysis researchgate.netresearchgate.netub.edunih.govsaspublishers.com. While specific examples of HPTLC for this compound were not prominently featured, HPTLC methods have been developed and validated for the quantitative determination of other polyphenolic compounds like rutin, quercetin, and gallic acid in Acacia species, demonstrating its applicability for the analysis and standardization of Acacia constituents researchgate.netresearchgate.netnih.gov. This suggests that HPTLC could be adapted for the analysis of this compound, particularly for routine quality control and standardization purposes.

Chemotaxonomic Significance of Acacic Acid Type Saponins

Acacic Acid-Type Saponins (B1172615) as Chemotaxonomic Markers for Mimosoideae Subfamily

This compound is a triterpenoid (B12794562) sapogenin that forms the core structure of a diverse group of saponins. These saponins, characterized by various sugar chains attached to the this compound backbone, are prevalent within the Mimosoideae subfamily. Their distribution is not uniform across the entire Leguminosae family, making their presence a key indicator for this particular subfamily.

Research has highlighted that this compound-type saponins (AATS) are complex glycosides with a common aglycone unit, this compound, which is chemically defined as 3β, 16α, 21β-trihydroxy-olean-12-en-28-oic acid. researchgate.net The presence of these saponins has been consistently documented in several major genera of the Mimosoideae, including Acacia, Albizia, Archidendron, and Pithecellobium. researchgate.net This consistent occurrence suggests a shared evolutionary history and biochemical pathway among these genera, reinforcing their taxonomic grouping within the Mimosoideae.

The chemotaxonomic significance lies in the specific and restricted distribution of this this compound core, which distinguishes the Mimosoideae from other subfamilies within the Leguminosae. While other types of saponins can be found more broadly, the prevalence of those derived from this compound is a defining chemical characteristic of this group.

Table 1: Genera within Mimosoideae Known to Contain this compound-Type Saponins

GenusPresence of this compound-Type Saponins
AcaciaYes
AlbiziaYes
ArchidendronYes
PithecellobiumYes

Specific Glycosylation Sequences as Diagnostic Chemotaxonomic Indicators

Beyond the mere presence of the this compound core, the specific structure of the attached sugar chains, or glycosylation sequences, provides a more detailed level of chemotaxonomic information. These sequences can be highly specific and serve as diagnostic indicators for particular lineages within the Mimosoideae.

A particularly noteworthy finding is the identification of a specific tetrasaccharide chain attached at the C-28 position of the this compound molecule. This sequence, 28-O-{Glc-(1→3)-[Araf-(1→4)]-Rha-(1→2)-Glc-Acacic acid}, has been frequently identified in the genera Acacia, Albizia, Archidendron, and Pithecellobium. researchgate.net The recurrence of this precise and complex sugar arrangement across these distinct genera strongly suggests that it may represent a chemotaxonomic marker for the Mimosoideae subfamily. researchgate.net

The structural complexity of these glycosylation patterns implies a series of highly specific enzymatic steps for their biosynthesis. The conservation of these biosynthetic pathways across different genera underscores their close evolutionary relationship. Therefore, the analysis of these specific glycosylation sequences offers a powerful method for confirming taxonomic classifications and understanding the phylogenetic relationships within this subfamily.

Table 2: Diagnostic Glycosylation Sequence for Mimosoideae

Position of AttachmentGlycosylation SequenceSignificance
C-28{Glc-(1→3)-[Araf-(1→4)]-Rha-(1→2)-Glc-Acacic acid}Potential chemotaxonomic marker for the Mimosoideae subfamily

Future Research Directions and Perspectives on Acacic Acid

Discovery and Characterization of Novel Acacic Acid Derivatives

The exploration for new derivatives of this compound is a promising avenue for enhancing its therapeutic properties. Structural modification of natural products is a well-established strategy for discovering novel compounds with improved biological activities. nih.gov Researchers are focusing on creating new this compound-type saponins (B1172615) and other triterpenoid (B12794562) derivatives through various methods.

One key approach involves the isolation and characterization of new, naturally occurring saponins from plant sources like Albizia zygia and Acacia senegal. nih.govnih.gov For instance, recent studies have led to the identification of previously unknown oleanane-type saponins, such as zygiaosides C-D. nih.gov Another innovative strategy is the use of enzyme engineering. By mutating the enzymes responsible for triterpene synthesis, such as triterpene synthases, researchers can generate novel triterpene structures that are not found in nature. acs.org This "triterpene machine" concept could lead to the production of custom-designed molecules with specific biological activities. acs.org

The chemical synthesis of derivatives also plays a crucial role. By modifying the core structure of this compound, scientists can create libraries of new compounds. For example, the synthesis of novel aminobutanoic acid-based inhibitors and acethydrazide-containing flavonol derivatives has shown potential in developing new therapeutic agents. nih.govresearchgate.net These synthetic efforts, combined with the discovery of natural variants, will expand the chemical diversity of this compound-related compounds available for biological screening.

Table 1: Examples of Recently Discovered Triterpenoid Saponins and Derivatives

Compound Name Source/Method Key Structural Feature Reference
Senegalosides A-F Acacia senegal roots and seedpods New triterpenoid saponins nih.gov
Zygiaosides C-D Albizia zygia stem barks New oleanane-type saponins with complex glycosylation nih.gov
Novel four-ring triterpenes Mutant triterpene synthase Altered core structure from the typical five-ring acs.org

Deeper Elucidation of Undiscovered Biosynthetic Pathway Enzymes and Steps

The biosynthesis of triterpenoid saponins like this compound is a complex multi-step process involving several key enzyme families, yet many aspects remain uncharacterized. nih.govcjnmcpu.com The pathway begins with the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs), to form the basic triterpenoid skeleton. nih.govfrontiersin.org This is followed by a series of modifications, including oxidation, glycosylation, and substitution, which are primarily carried out by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). nih.govcjnmcpu.comfrontiersin.org

While the general framework is known, the specific enzymes and intermediate steps for many saponins, including this compound, are not fully identified. nih.govresearchgate.net Future research will focus on:

Gene Mining and Functional Genomics: Utilizing transcriptomic and genomic data from Acacia species and other saponin-producing plants to identify candidate genes for OSCs, CYP450s, and UGTs. cjnmcpu.comnih.gov For example, transcriptome analysis of Centella asiatica helped identify numerous glycosyltransferases involved in asiaticoside (B1665284) biosynthesis. figshare.com

Enzyme Characterization: Functionally characterizing these candidate enzymes, often through expression in heterologous systems like yeast or tobacco plants, to determine their precise role in modifying the triterpenoid backbone. acs.orgfigshare.com

Pathway Reconstruction: Assembling the complete biosynthetic pathway by piecing together the functions of newly discovered enzymes. This has been successfully demonstrated for other triterpenoids like asiaticoside, where the entire pathway was reconstituted in yeast. figshare.com

A deeper understanding of this pathway is crucial for metabolic engineering efforts aimed at producing this compound and its derivatives on a larger, more sustainable scale. cjnmcpu.com

Table 2: Key Enzyme Families in Triterpenoid Saponin (B1150181) Biosynthesis

Enzyme Family Role in Biosynthesis Research Focus Reference
Oxidosqualene Cyclases (OSCs) Catalyze the initial cyclization of 2,3-oxidosqualene to form diverse triterpene skeletons. Cloning and functional characterization of new OSC genes from various plants. nih.govfrontiersin.org
Cytochrome P450 Monooxygenases (CYP450s) Mediate oxidation reactions on the triterpenoid backbone, enabling further modifications. Identifying specific CYP450s responsible for the oxidation patterns seen in this compound. nih.govcjnmcpu.comfrontiersin.org

Comprehensive Mechanistic Studies of Biological Activities in Complex In Vitro Systems

While preliminary studies have suggested various biological activities for compounds from Acacia species, a comprehensive understanding of the molecular mechanisms of this compound requires more sophisticated in vitro models. ipb.ptnih.gov Future research should move beyond simple cytotoxicity assays to explore the compound's effects in complex systems that better mimic human physiology.

This includes investigating its impact on specific cellular signaling pathways known to be involved in disease. For other triterpenic acids, studies have revealed interactions with pathways like PI3K/AKT, Nrf2, and NF-kB. nih.gov Similar in-depth analyses are needed for this compound. For example, extracts from Acacia tortilis have shown anti-inflammatory activity by inhibiting nitric oxide production in macrophage cell lines. ipb.pt

Future mechanistic studies should employ a range of advanced in vitro techniques:

Cell-based Assays: Using human tumor cell lines and normal cell lines to evaluate specific effects, such as cell cycle arrest, apoptosis induction, and inhibition of cell migration. nih.govmdpi.com

Co-culture Systems: Utilizing models that include multiple cell types to better represent the tissue microenvironment.

3D Organoid Models: Employing patient-derived organoids to test the efficacy of this compound derivatives in a more clinically relevant context. nih.gov

Molecular Probes and Imaging: Using techniques like fluorescence polarization and immunofluorescence to visualize the interaction of this compound with specific cellular targets, such as receptors or enzymes. mdpi.com

These detailed in vitro studies are essential to elucidate the precise mechanisms of action and to identify the most promising therapeutic applications for this compound and its derivatives. nih.govmdpi.com

Application of Advanced Computational Approaches in SAR and Mechanism Prediction

Computational methods are becoming indispensable tools in drug discovery and development, offering a way to accelerate the process and gain deeper insights into molecular interactions. plos.orgnih.gov For this compound, advanced computational approaches can be applied to predict structure-activity relationships (SAR) and elucidate potential mechanisms of action.

Structure-Activity Relationship (SAR) Studies: SAR analysis connects a molecule's chemical structure to its biological activity. nih.govmdpi.com Computational SAR methods can be used to:

Identify key structural features of this compound and its derivatives that are crucial for their biological effects. nih.govresearchgate.net

Predict the activity of newly designed or undiscovered derivatives, guiding synthetic efforts toward more potent and selective compounds. nih.gov

Develop Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that correlate molecular descriptors with biological activity, providing a quantitative basis for prediction. nih.govmdpi.com

Mechanism Prediction: Computational docking and simulation can predict how this compound interacts with biological targets at the molecular level. plos.orgmdpi.com These techniques can:

Identify Potential Protein Targets: By docking this compound into the binding sites of various proteins, researchers can generate hypotheses about its molecular targets. plos.orgresearchgate.net

Elucidate Binding Modes: Molecular dynamics simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of this compound to its target protein. mdpi.com

Explain Enzyme Mechanisms: For triterpenoid synthases, mechanism-based docking approaches can help predict the product specificity of the enzyme and provide insights into the catalytic process. plos.orgnih.gov

The integration of these computational strategies will provide a rational basis for designing novel this compound derivatives with enhanced therapeutic profiles and for understanding their complex biological activities. nih.gov

Table 3: Computational Approaches in Triterpenoid Research

Computational Method Application Potential for this compound Research Reference
Molecular Docking Predicts the binding orientation of a ligand to a protein target. Identifying potential protein targets for this compound and predicting binding affinity. plos.orgmdpi.com
QSAR (Quantitative Structure-Activity Relationship) Develops statistical models to correlate chemical structure with biological activity. Predicting the biological activity of novel this compound derivatives to guide synthesis. nih.govmdpi.com
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time. Analyzing the stability of the this compound-protein complex and understanding binding dynamics. mdpi.com

Q & A

Basic: What analytical techniques are essential for structural elucidation of acacic acid derivatives?

To determine the structure of this compound-type saponins, employ a combination of 1D/2D NMR (e.g., 1H^1H, 13C^13C, HSQC, HMBC) for resolving aglycone and sugar moieties, high-resolution mass spectrometry (HRESIMS) for molecular formula validation, and chemical derivatization (e.g., hydrolysis) to confirm glycosidic linkages. For example, zygiaosides C–D were characterized using these methods, revealing 21-acyl bidesmosidic structures with ether/ester bonds .

Basic: What plant species are primary sources of this compound, and how are extracts prepared for isolation?

This compound is predominantly isolated from Albizia species (e.g., Albizia zygia). Standard protocols involve methanol/ethanol extraction followed by liquid-liquid partitioning (e.g., n-butanol/water) and chromatographic purification (e.g., silica gel, HPLC). Fresh or dried stem barks are typically used, with yields optimized through solvent polarity gradients .

Advanced: How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Conflicting NMR signals (e.g., overlapping peaks or ambiguous coupling constants) require multi-experiment validation :

  • Compare 1H^1H-13C^13C HSQC/HMBC correlations to confirm carbon assignments.
  • Use ROESY/NOESY to differentiate stereochemistry.
  • Cross-validate with computational chemistry (e.g., DFT-based NMR shift predictions).
    In cases of persistent ambiguity, replicate experiments under controlled conditions (e.g., standardized solvent systems) to minimize artifacts .

Advanced: What methodological frameworks ensure rigor in designing studies on this compound’s bioactivity?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define hypotheses. For example:

  • Population: Cancer cell lines (e.g., HeLa).
  • Intervention: this compound at IC50 concentrations.
  • Comparison: Untreated controls or reference drugs.
  • Outcome: Apoptosis markers (e.g., caspase-3 activation).
  • Time: 24–72h exposure.
    Additionally, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental viability .

Basic: How should researchers validate the purity of isolated this compound compounds?

Combine HPLC-ELSD/UV (for sugar detection) with LC-MS/MS to confirm homogeneity. Purity thresholds (>95%) can be quantified via peak integration. For acylated derivatives like zygiaoside D, FT-IR and 1H^1H-NMR integration of characteristic peaks (e.g., acetyl protons) are critical .

Advanced: What strategies optimize the isolation of labile this compound derivatives prone to degradation?

  • Use cold extraction (4°C) and light-sensitive solvents (e.g., amber glassware).
  • Incorporate antioxidants (e.g., BHT) in extraction buffers.
  • Prioritize rapid chromatographic methods (e.g., UPLC) over prolonged open-column techniques.
  • Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 7 days) .

Basic: How can researchers contextualize this compound’s bioactivity within existing literature?

Conduct a systematic review using databases (PubMed, SciFinder) with keywords: “this compound” + “bioactivity” + “mechanism.” Filter results by assay type (e.g., in vitro cytotoxicity) and model organisms . Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria, ensuring reproducibility .

Advanced: What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high variability, employ resampling methods (e.g., bootstrapping) to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) to quantify biological significance .

Basic: What are the best practices for reporting this compound research in journals?

Follow IMRAD structure (Introduction, Methods, Results, Discussion) with emphasis on:

  • Methods : Detailed chromatography conditions (column type, gradient program).
  • Results : Raw spectral data in supplementary materials.
  • Discussion : Contrast findings with prior studies (e.g., discrepancies in bioactivity).
    Adhere to ACS Style Guide for chemical nomenclature and citations .

Advanced: How to address reproducibility challenges in this compound synthesis or extraction protocols?

  • Document critical parameters (e.g., solvent batch, temperature fluctuations).
  • Share digital datasets (e.g., NMR raw files via repositories like Zenodo).
  • Use ring tests to compare inter-laboratory results.
    Publish step-by-step videos (e.g., JoVE) for visual validation of techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.